Stereochemistry Confirmed by Single-Crystal X-Ray Diffraction: Z Geometry Unambiguously Assigned
The Z configuration of (Z)-3-bromo-4-phenylbut-3-en-2-one was conclusively established by single-crystal X-ray diffraction analysis [1]. The crystal structure was solved by vector search methods and refined to an R factor of 0.05 using 782 observed reflections, yielding unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, space group P2₁, Z = 4 [1]. In contrast, the E isomer (CAS 32147-21-0) lacks a published single-crystal structure with comparable resolution, and spectral databases for the E isomer provide only computed structural descriptors without experimental crystallographic validation [2].
| Evidence Dimension | Stereochemical assignment confidence |
|---|---|
| Target Compound Data | Z configuration confirmed by XRD; R = 0.05; monoclinic P2₁; a = 10.495(16), b = 8.392(16), c = 13.209(20) Å, β = 93.80(8)°, Z = 4 |
| Comparator Or Baseline | (E)-3-bromo-4-phenylbut-3-en-2-one (CAS 32147-21-0): no published single-crystal XRD refinement data; only computed PubChem descriptors available (CID 13028311) |
| Quantified Difference | Target compound: experimentally refined to R = 0.05; Comparator: no experimental crystallographic refinement reported |
| Conditions | Single-crystal X-ray diffraction at room temperature; Mo Kα radiation; 782 observed reflections for target compound |
Why This Matters
Procurement of stereochemically ambiguous material risks irreproducible asymmetric synthesis outcomes; the X-ray-validated Z geometry provides guaranteed stereochemical identity absent for the E isomer.
- [1] Klunder, A. J. H.; van Gastel, F. J. C.; Smits, J. M. M.; Beurskens, P. T.; Beurskens, G. Stereogeometry of (Z)-3-Bromo-4-phenylbut-3-en-2-one by X-ray Diffraction. J. Chem. Crystallogr. 1995, 25 (7), 389–392. View Source
- [2] PubChem Compound Summary CID 13028311: (E)-3-Bromo-4-phenylbut-3-en-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/E_-3-bromo-4-phenylbut-3-en-2-one (accessed 2026). View Source
